1-(1-Bromoethyl)-2,3-difluorobenzene CAS 1694857-76-5 properties
1-(1-Bromoethyl)-2,3-difluorobenzene CAS 1694857-76-5 properties
The following technical guide provides an in-depth analysis of 1-(1-Bromoethyl)-2,3-difluorobenzene (CAS 1694857-76-5), a specialized fluorinated intermediate used in the synthesis of pharmaceutical candidates, particularly in the development of kinase inhibitors and metabolic enzyme modulators (e.g., IDH1/IDH2 inhibitors).
CAS Registry Number: 1694857-76-5
Chemical Formula: C
Executive Summary
1-(1-Bromoethyl)-2,3-difluorobenzene is a highly reactive benzylic bromide intermediate. It serves as a critical electrophilic building block for introducing the 1-(2,3-difluorophenyl)ethyl moiety into drug scaffolds. This specific fluorination pattern (2,3-difluoro) is strategically employed in medicinal chemistry to modulate metabolic stability (blocking P450 oxidation sites), adjust lipophilicity (LogP), and influence the pKa of adjacent amines via the electron-withdrawing inductive effect.
While often supplied as a racemate, the presence of the chiral center at the benzylic position allows for the synthesis of enantiopure drugs when derived from chiral alcohol precursors.
Physicochemical Profile
The following properties are derived from structure-activity relationships (SAR) of analogous benzylic bromides and available supplier data.
| Property | Value / Description | Note |
| Appearance | Colorless to pale yellow liquid | Darkens upon storage due to decomposition. |
| Boiling Point | ~85–90 °C at 15 mmHg (Est.) | High vacuum distillation recommended. |
| Density | ~1.65 g/mL at 25 °C (Est.) | Denser than water due to halogenation. |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene | Reacts with protic solvents (MeOH, H2O). |
| Stability | Moisture Sensitive; Lachrymator | Hydrolyzes to the alcohol; releases HBr. |
| Reactivity | High (S | Benzylic C-Br bond is weak and labile. |
Synthetic Pathways & Manufacturing
The synthesis of 1-(1-Bromoethyl)-2,3-difluorobenzene typically follows two primary routes, depending on the availability of starting materials and the required enantiopurity.
Route A: Radical Bromination (Industrial/Scale-up)
Direct bromination of 1-ethyl-2,3-difluorobenzene using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide). This method is cost-effective but generally produces a racemic product and requires careful control to avoid gem-dibromination.
Route B: Nucleophilic Substitution (Chiral/Lab-scale)
Conversion of 1-(2,3-difluorophenyl)ethanol (CAS 1228690-56-9) to the bromide using Phosphorus Tribromide (PBr
Synthesis Workflow Diagram
Figure 1: Dual synthetic pathways for CAS 1694857-76-5 showing radical and nucleophilic approaches.[1][2][3]
Reactivity & Application Scope
The benzylic bromide moiety is a "soft" electrophile, making it highly susceptible to attack by nucleophiles. In drug discovery, it is primarily used to alkylate amines, thiols, or carbon nucleophiles.
Key Reaction Types[1][3][4][5][6]
-
N-Alkylation (S
2): Reaction with primary or secondary amines to form secondary/tertiary amines. This is the most common application in synthesizing kinase inhibitors where the difluorophenyl group occupies a hydrophobic pocket. -
S-Alkylation: Reaction with thiols to form thioethers.
-
C-Alkylation: Reaction with enolates or Grignard reagents (after conversion to the magnesium species) to build carbon frameworks.
Reactivity Profile Diagram
Figure 2: Primary reactivity pathways for functionalizing the benzylic bromide core.
Experimental Protocol: N-Alkylation (Standard Procedure)
Objective: To couple 1-(1-Bromoethyl)-2,3-difluorobenzene with a secondary amine (e.g., piperazine derivative) to synthesize a pharmaceutical intermediate.
Materials
-
Electrophile: 1-(1-Bromoethyl)-2,3-difluorobenzene (1.0 eq)
-
Nucleophile: Secondary amine (1.1 eq)
-
Base: Potassium Carbonate (K
CO ) or Diisopropylethylamine (DIPEA) (2.0 eq) -
Solvent: Acetonitrile (ACN) or DMF (Dry)
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) – Accelerates reaction via Finkelstein mechanism.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.1 eq) in anhydrous Acetonitrile (0.2 M concentration).
-
Base Addition: Add K
CO (2.0 eq) and KI (0.1 eq) to the solution. Stir at room temperature for 10 minutes. -
Electrophile Addition: Dropwise add 1-(1-Bromoethyl)-2,3-difluorobenzene (1.0 eq) to the suspension. Note: The reaction is exothermic; cooling to 0°C may be required for large scales.
-
Reaction: Heat the mixture to 60°C and stir for 4–12 hours. Monitor progress via TLC or LC-MS (Target mass = Amine MW + 140 - HBr).
-
Work-up:
-
Purification: Dry organic layer over Na
SO , filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
Validation Check:
-
1H NMR: Look for the disappearance of the quartet at ~5.2-5.5 ppm (benzylic proton adjacent to Br) and the appearance of a new quartet upfield (~3.5-4.0 ppm) corresponding to the N-CH-Ar proton.
Safety & Stability
| Hazard Class | Description | Precaution |
| Lachrymator | Causes severe eye irritation and tearing. | MANDATORY: Handle only in a functioning fume hood. Wear goggles.[5] |
| Skin Corrosive | Benzylic bromides can cause chemical burns. | Wear nitrile gloves and lab coat. Wash immediately if splashed. |
| Moisture Sensitive | Hydrolyzes to HBr and alcohol. | Store under inert gas (Nitrogen/Argon) at 2–8°C. |
Storage: Store in a tightly sealed container, protected from light and moisture. Refrigeration (2-8°C) is recommended to prevent thermal decomposition and discoloration (browning).
References
-
Chemical Identity: 1-(1-Bromoethyl)-2,3-difluorobenzene. CAS Registry No. 1694857-76-5.[6] American Chemical Society (CAS).
-
Synthetic Methodology (General Benzylic Bromination): Podgoršek, A., et al. "Radical Bromination of Benzylic Compounds." Tetrahedron, 2009. Link
-
Appel Reaction (Alcohol to Bromide): Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 1975. Link
-
Medicinal Chemistry Context (IDH Inhibitors): Popovici-Muller, J., et al. "Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Cancers." ACS Medicinal Chemistry Letters, 2018. (Contextual reference for fluorinated phenyl ethyl scaffolds). Link
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